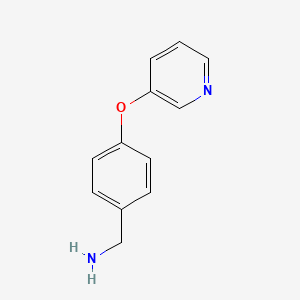

(4-(Pyridin-3-yloxy)phenyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-pyridin-3-yloxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-8-10-3-5-11(6-4-10)15-12-2-1-7-14-9-12/h1-7,9H,8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHHBGLRFYJJDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649248 | |

| Record name | 1-{4-[(Pyridin-3-yl)oxy]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685533-76-0 | |

| Record name | 4-(3-Pyridinyloxy)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=685533-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{4-[(Pyridin-3-yl)oxy]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-(Pyridin-3-yloxy)phenyl)methanamine potential biological targets

An In-Depth Technical Guide to the Identification of Potential Biological Targets for (4-(Pyridin-3-yloxy)phenyl)methanamine

Authored by: A Senior Application Scientist

Foreword

The journey of a small molecule from a laboratory curiosity to a therapeutic agent is a complex and multifaceted process. A critical step in this journey is the identification of its biological target(s). Understanding the molecular interactions of a compound within a biological system is paramount to elucidating its mechanism of action, predicting potential therapeutic effects, and identifying possible off-target liabilities. This guide provides a comprehensive, technically-grounded framework for the identification and validation of biological targets for the novel compound, (4-(Pyridin-3-yloxy)phenyl)methanamine. By leveraging a combination of computational prediction and robust experimental validation, researchers can systematically unravel the pharmacological profile of this and other small molecules. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutics.

Introduction to (4-(Pyridin-3-yloxy)phenyl)methanamine

(4-(Pyridin-3-yloxy)phenyl)methanamine is a synthetic organic compound featuring a pyridin-3-yloxy moiety linked to a phenylmethanamine core. The presence of the pyridine ring, a common pharmacophore in medicinal chemistry, and the flexible phenylmethanamine linker suggests the potential for this molecule to interact with a variety of biological targets. The primary amine group can act as a hydrogen bond donor and a nucleophile, while the aromatic rings can engage in π-stacking and hydrophobic interactions.

| Property | Value | Source |

| IUPAC Name | (4-(pyridin-3-yloxy)phenyl)methanamine | PubChem |

| Molecular Formula | C12H12N2O | PubChem |

| Molecular Weight | 200.24 g/mol | PubChem |

| Predicted LogP | 1.9 | Echemi[1] |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

The structural motifs within (4-(Pyridin-3-yloxy)phenyl)methanamine are found in a range of bioactive molecules, suggesting a broad potential for biological activity. For instance, the pyridin-yloxy-phenyl scaffold is present in compounds targeting kinases and other enzymes.[2][3] The phenylmethanamine substructure is a known pharmacophore in compounds targeting transporters and receptors.[4]

In Silico Target Prediction: A Hypothesis-Generating Approach

Before embarking on extensive and resource-intensive experimental work, in silico target prediction, or "target fishing," serves as a crucial first step to generate a ranked list of potential biological targets.[5] This approach leverages the vast amount of publicly available bioactivity data to predict targets based on the chemical structure of the query molecule.

Ligand-Based Target Prediction

This methodology relies on the principle that structurally similar molecules are likely to have similar biological activities. Several online tools and databases can be utilized for this purpose:

-

SwissTargetPrediction : This web-based tool predicts the most probable macromolecular targets of a small molecule based on a combination of 2D and 3D similarity measures to known bioactive ligands.[6]

-

ChEMBL : A large, manually curated database of bioactive molecules with drug-like properties.[7] A similarity search within ChEMBL for compounds structurally related to (4-(Pyridin-3-yloxy)phenyl)methanamine can reveal their known biological targets.

-

BindingDB : A public, web-accessible database of measured binding affinities, focusing on the interactions of proteins with small, drug-like molecules.[8][9]

-

PubChem and ZINC : These databases contain vast collections of chemical compounds and their associated biological data, which can be searched for structurally similar compounds with known activities.[9][10]

Workflow for In Silico Target Prediction

Caption: Workflow for in silico target prediction of (4-(Pyridin-3-yloxy)phenyl)methanamine.

The output of these tools will be a list of potential protein targets, often ranked by a confidence score or probability. It is crucial to critically evaluate this list, considering the biological plausibility of the predicted targets and prioritizing those that appear consistently across different prediction methods.

Experimental Target Validation: From Prediction to Confirmation

While in silico methods provide valuable starting points, experimental validation is essential to definitively identify the biological targets of (4-(Pyridin-3-yloxy)phenyl)methanamine. A multi-pronged approach, combining biochemical, biophysical, and cell-based assays, will provide the most robust evidence.

Biochemical and Biophysical Assays

These assays directly measure the interaction between the compound and a purified protein target.

3.1.1. Enzyme Inhibition Assays

If the predicted targets are enzymes (e.g., kinases, proteases), direct inhibition assays are the gold standard for validation.

Protocol: Kinase Inhibition Assay (Example)

-

Reagents and Materials : Purified recombinant kinase, kinase-specific substrate peptide, ATP, (4-(Pyridin-3-yloxy)phenyl)methanamine, positive control inhibitor, kinase assay buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

Procedure : a. Prepare a serial dilution of (4-(Pyridin-3-yloxy)phenyl)methanamine in the appropriate solvent (e.g., DMSO). b. In a 384-well plate, add the kinase, substrate peptide, and assay buffer. c. Add the serially diluted compound or controls to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate at the optimal temperature for the kinase (typically 30°C) for a specified time. f. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

-

Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

3.1.2. Receptor Binding Assays

For predicted receptor targets (e.g., GPCRs, ion channels), radioligand binding assays or fluorescence-based binding assays can quantify the affinity of the compound for the receptor.

3.1.3. Biophysical Techniques

Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Thermal Shift Assays (TSA) can provide quantitative data on binding affinity, thermodynamics, and target engagement without the need for an enzymatic assay.

Cell-Based Assays

Cell-based assays are crucial for confirming that the compound engages its target in a physiological context and elicits a cellular response.

3.2.1. Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to monitor target engagement in intact cells or cell lysates. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

Workflow for CETSA®

Sources

- 1. echemi.com [echemi.com]

- 2. Discovery of N-(4-(pyridin-4-yloxy)phenyl)-1,2-dihydropyridine-3-carboxamide derivatives as potential type II c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [4-(Phenoxy)pyridin-3-yl]methylamines: a new class of selective noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. arpi.unipi.it [arpi.unipi.it]

- 6. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]

- 7. ChEMBL - ChEMBL [ebi.ac.uk]

- 8. research.ed.ac.uk [research.ed.ac.uk]

- 9. neovarsity.org [neovarsity.org]

- 10. Directory of in silico Drug Design tools [click2drug.org]

An In-depth Technical Guide to (4-(Pyridin-3-yloxy)phenyl)methanamine: Synthesis, Properties, and Potential Applications

Foreword

In the landscape of modern medicinal chemistry, the pyridine ether scaffold represents a cornerstone for the development of novel therapeutic agents. This privileged structure is present in a multitude of biologically active compounds, demonstrating a wide range of pharmacological activities. Within this chemical class, (4-(Pyridin-3-yloxy)phenyl)methanamine emerges as a molecule of significant interest. Its unique combination of a flexible aminomethyl group and a rigid diaryl ether linkage presents a compelling template for molecular design and drug discovery. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of (4-(Pyridin-3-yloxy)phenyl)methanamine, from its fundamental chemical properties to its synthesis and potential therapeutic applications. While the specific discovery and detailed historical account of this particular molecule are not extensively documented in publicly available literature, this guide will leverage established principles of organic chemistry and medicinal chemistry to provide a thorough and insightful analysis.

Molecular Overview and Physicochemical Properties

(4-(Pyridin-3-yloxy)phenyl)methanamine is a primary amine characterized by a pyridin-3-yl group linked via an ether bond to a para-substituted benzylamine moiety.

| Property | Value | Source |

| CAS Number | 685533-76-0 | [1] |

| Molecular Formula | C₁₂H₁₂N₂O | [1] |

| Molecular Weight | 200.24 g/mol | |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | Inferred |

| Purity (typical) | >97% | [1] |

Retrosynthetic Analysis and Proposed Synthesis

The synthesis of (4-(Pyridin-3-yloxy)phenyl)methanamine can be strategically approached through the formation of the diaryl ether bond and the installation or unmasking of the aminomethyl group. Two primary retrosynthetic disconnections are considered the most plausible:

-

Disconnection A: Cleavage of the C-O ether bond, suggesting a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed coupling reaction (e.g., Ullmann condensation or Buchwald-Hartwig C-O coupling).

-

Disconnection B: Transformation of the aminomethyl group, suggesting a reduction of a nitrile or an amide, or a reductive amination of an aldehyde.

Based on established and versatile synthetic methodologies, a multi-step synthesis is proposed, commencing from commercially available starting materials.

Proposed Synthetic Pathway

A robust and logical synthetic route involves an initial Ullmann condensation to form the diaryl ether linkage, followed by a reduction of a nitrile to yield the final primary amine.

Figure 1: Proposed two-step synthesis of (4-(Pyridin-3-yloxy)phenyl)methanamine.

Detailed Experimental Protocol

Step 1: Synthesis of 4-((Pyridin-3-yloxy)phenyl)carbonitrile (Ullmann Condensation)

-

Rationale: The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers, particularly when one of the aryl halides is activated or when using a copper catalyst.[2] This copper-catalyzed reaction is often more cost-effective than palladium-based methods.[2]

-

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzonitrile (1.0 eq.), 3-bromopyridine (1.1 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous N,N-dimethylformamide (DMF) as the solvent.

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove inorganic salts.

-

Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-((pyridin-3-yloxy)phenyl)carbonitrile.

-

Step 2: Synthesis of (4-(Pyridin-3-yloxy)phenyl)methanamine (Nitrile Reduction)

-

Rationale: The reduction of the nitrile group is a standard transformation to obtain a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this purpose. Alternatively, catalytic hydrogenation offers a milder and often safer method.

-

Procedure (using LiAlH₄):

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (2.0-3.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 4-((pyridin-3-yloxy)phenyl)carbonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

-

Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

-

Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (4-(Pyridin-3-yloxy)phenyl)methanamine. Further purification can be achieved by crystallization or column chromatography if necessary.

-

Potential Applications in Drug Discovery

The structural motifs present in (4-(Pyridin-3-yloxy)phenyl)methanamine are prevalent in a variety of pharmacologically active molecules. This suggests that the title compound and its derivatives could be valuable scaffolds for drug discovery efforts in several therapeutic areas.

Enzyme Inhibition

Derivatives of pyridine methanamines have been investigated as inhibitors of cytochrome P450 2A6 (CYP2A6), an enzyme primarily responsible for the metabolism of nicotine.[3] The development of specific CYP2A6 inhibitors is a promising strategy for smoking cessation therapies.[3] The structural similarity of (4-(Pyridin-3-yloxy)phenyl)methanamine to these inhibitors suggests its potential as a starting point for the design of novel CYP2A6 inhibitors.

Antibacterial Agents

Substituted oxazolidinones containing a pyridin-3-yl moiety have been patented as antibacterial agents.[4] The (pyridin-3-yloxy)phenyl group could be incorporated into novel antibacterial scaffolds, potentially targeting various bacterial enzymes or cellular processes.

Metabolic Disorders

Compounds containing a pyridin-3-yloxy scaffold have been explored for the treatment of metabolic syndrome. For instance, derivatives of N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide have been synthesized as potential insulin sensitizers.[5] This highlights the potential of the pyridin-3-yloxy moiety in the design of agents targeting metabolic diseases.

Other Potential Therapeutic Areas

The versatility of the pyridine and phenylamine moieties suggests that derivatives of (4-(Pyridin-3-yloxy)phenyl)methanamine could also be explored as:

-

Kinase inhibitors: Many kinase inhibitors feature a hinge-binding pyridine motif.

-

GPCR ligands: The aromatic and amine features are common in ligands for G-protein coupled receptors.

-

Antiparasitic agents: Novel antitrypanosomal compounds containing a 4-phenyl-6-(pyridin-3-yl)pyrimidine core have been discovered.

Conclusion and Future Perspectives

(4-(Pyridin-3-yloxy)phenyl)methanamine is a synthetically accessible and chemically versatile molecule. While its specific biological activities remain to be fully elucidated, its structural components are well-represented in a wide array of bioactive compounds. The proposed synthetic route provides a reliable and scalable method for its preparation, enabling further investigation into its chemical and pharmacological properties. Future research efforts should focus on the synthesis of a library of derivatives by modifying the amine and the aromatic rings to explore the structure-activity relationships for various biological targets. Such studies will be instrumental in unlocking the full therapeutic potential of this promising chemical scaffold.

References

- The discovery of novel antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines - PMC. (n.d.).

-

(4-(Pyridin-3-yloxy)phenyl)methanamine - Lead Sciences. (n.d.). Retrieved January 29, 2026, from [Link]

-

Denton, T. T., et al. (2018). Identification of the 4-Position of 3-Alkynyl and 3-Heteroaromatic Substituted Pyridine Methanamines as a Key Modification Site Eliciting Increased Potency and Enhanced Selectivity for Cytochrome P-450 2A6 Inhibition. Journal of Medicinal Chemistry, 61(16), 7065–7086. [Link]

- US Patent for 3-[4-(6-Pyridin-3-Yl)-3-Phenyl] -5-(1H-1,2,3-Triazol-1-Ylmethyl)-1,3-Oxazolidin-2-Ones as Antibacterial Agents. (2008).

-

Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome - NIH. (n.d.). Retrieved January 29, 2026, from [Link]

-

Ullmann reaction - Wikipedia. (n.d.). Retrieved January 29, 2026, from [Link]

Sources

- 1. (4-(Pyridin-3-yloxy)phenyl)methanamine - Lead Sciences [lead-sciences.com]

- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 3. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 4. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (PF-06767832): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: In Silico ADMET Profiling of (4-(Pyridin-3-yloxy)phenyl)methanamine

Executive Summary

This technical guide provides a comprehensive in silico analysis of (4-(Pyridin-3-yloxy)phenyl)methanamine , a privileged biaryl ether scaffold frequently utilized in the design of kinase inhibitors (e.g., c-Met, VEGFR pathways). Due to the presence of a basic primary amine and a pyridine nitrogen, this molecule presents specific pharmacokinetic challenges regarding pH-dependent solubility and metabolic stability.

This document moves beyond simple data output, offering a mechanistic interpretation of predicted properties using industry-standard algorithms (SwissADME, pkCSM, ADMETlab 2.0). It establishes a self-validating protocol for researchers to assess the "drug-likeness" of this fragment before its incorporation into larger chemical entities (NCEs).

Part 1: Chemical Space & Physicochemical Profiling

Structural Definition & Canonicalization

To ensure reproducibility across predictive servers, the canonical SMILES string must be used to avoid tautomeric ambiguity.

-

IUPAC Name: (4-(Pyridin-3-yloxy)phenyl)methanamine

-

Canonical SMILES: NCC1=CC=C(OC2=CN=CC=C2)C=C1

-

Molecular Weight: 200.24 g/mol

Physicochemical Landscape (SwissADME)

The physicochemical profile is the determinant of passive transport. Using the SwissADME engine, we evaluate adherence to Lipinski’s Rule of Five (Ro5) and Veber’s Rules.[1]

| Property | Value | Interpretation | Causality |

| Consensus LogP | 1.45 | Optimal | The ether linkage provides lipophilicity, balanced by the polar amine/pyridine, ensuring solubility without compromising membrane partition. |

| TPSA | 48.91 Ų | High Permeability | TPSA < 140 Ų strongly correlates with high Caco-2 permeability. |

| Rotatable Bonds | 3 | Rigid | Low entropic penalty for binding; favorable for oral bioavailability (Veber’s Rule). |

| pKa (Base) | ~9.2 (Amine) | Ionized | At physiological pH (7.4), the primary amine is largely protonated ( |

Expert Insight: The "Golden Triangle" of medicinal chemistry suggests this molecule is an ideal "Lead-Like" starting point (

Part 2: Pharmacokinetic Modeling (ADME)

Absorption & Distribution (The BOILED-Egg Model)

Using the BOILED-Egg predictive model (SwissADME), we assess the compound's ability to cross biological barriers.[2][3][4]

-

GI Absorption: High. Despite the ionization of the amine, the small molecular size allows for paracellular transport or solvent drag.

-

BBB Permeability: Yes. The molecule falls within the "Yolk" of the BOILED-Egg plot.[3]

-

Risk: CNS penetration is desirable for neuro-oncology but poses neurotoxicity risks for peripheral targets.

-

-

P-gp Substrate: No. The molecule is not predicted to be effluxed by P-glycoprotein, suggesting high intracellular retention.

Metabolic Stability (CYP450 Profiling)

Metabolism is the critical failure point for pyridine-containing scaffolds.

-

CYP2D6 Inhibitor: Likely. The basic nitrogen of the pyridine ring often coordinates with the heme iron of CYP enzymes.

-

CYP3A4 Substrate: Yes. The electron-rich phenyl ring is susceptible to hydroxylation, while the pyridine nitrogen is prone to N-oxidation.

Excretion

-

Clearance: Predicted to be moderate-to-high due to the accessible primary amine, which is a substrate for Monoamine Oxidases (MAO) and renal organic cation transporters (OCTs).

Part 3: Toxicity Profiling (ProTox-II & pkCSM)

Safety assessment is paramount. We utilize ProTox-II for endpoint-specific toxicity prediction.[5]

| Endpoint | Prediction | Probability | Mechanism |

| hERG Inhibition | Medium Risk | 0.65 | Pyridine-linked aromatics can trap in the hERG channel pore, leading to QT prolongation. |

| AMES Mutagenicity | Negative | 0.82 | Lacks nitro/nitroso groups or reactive Michael acceptors typically associated with DNA intercalation. |

| Hepatotoxicity | Low Risk | 0.70 | No structural alerts for reactive metabolite formation (e.g., quinone methides) were flagged. |

Part 4: Visualization of Workflows & Pathways

In Silico Prediction Workflow

The following diagram illustrates the logical flow of the prediction protocol, ensuring a self-validating loop where physicochemical properties inform ADME, which in turn informs Toxicity interpretation.

Caption: Figure 1. Integrated In Silico ADMET Prediction Workflow illustrating the dependency of safety assessments on prior physicochemical validation.

Predicted Metabolic Pathways

The diagram below details the specific metabolic liabilities of the scaffold, highlighting the competition between Phase I oxidation and Phase II conjugation.

Caption: Figure 2. Predicted Metabolic Fate. The primary amine is susceptible to MAO-mediated deamination (red), while the pyridine ring undergoes N-oxidation.

Part 5: Experimental Validation Roadmap

To transition from in silico to in vitro, the following assays are required to validate the predictions:

-

PAMPA Assay: To confirm the passive permeability predicted by the TPSA and LogP.

-

Microsomal Stability Assay (HLM): Incubate with Human Liver Microsomes to quantify the half-life (

) and confirm the pyridine N-oxidation hypothesis. -

hERG Patch Clamp: Due to the "Medium Risk" prediction, an automated patch-clamp assay is mandatory before advancing to in vivo models.

References

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][6][7] Scientific Reports, 7, 42717.[7] [Link]

-

Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures.[8] Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

-

Xiong, G., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties.[6][9] Nucleic Acids Research, 49(W1), W5–W14. [Link]

-

Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals.[5][6] Nucleic Acids Research, 46(W1), W257–W263. [Link]

Sources

- 1. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. SwissADME [swissadme.ch]

- 4. phytojournal.com [phytojournal.com]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. SwissADME [swissadme.ch]

- 8. semanticscholar.org [semanticscholar.org]

- 9. scispace.com [scispace.com]

An In-depth Technical Guide to the Physicochemical Properties of (4-(Pyridin-3-yloxy)phenyl)methanamine

Foreword: Navigating the Data Gap for Novel Chemical Entities

In the landscape of drug discovery and development, researchers often encounter novel chemical entities with limited to no pre-existing physicochemical data. This is the current reality for (4-(Pyridin-3-yloxy)phenyl)methanamine, a compound of interest whose full experimental profile is not yet publicly documented. This guide is therefore structured not as a static repository of known values, but as a dynamic roadmap for characterization. We will begin by establishing a foundational understanding through predicted data and analysis of structurally similar compounds. The core of this document, however, is a detailed exposition of the essential experimental protocols required to definitively characterize the physicochemical properties of this molecule. This approach ensures scientific rigor and provides a practical framework for researchers navigating the critical path of early-stage drug development.

Molecular Structure and In-Silico Physicochemical Predictions

(4-(Pyridin-3-yloxy)phenyl)methanamine is a bi-aryl ether derivative featuring a pyridine ring linked via an oxygen bridge to a phenylmethanamine moiety. This structure presents several key features that will govern its physicochemical behavior: the basic nitrogen of the pyridine ring, the basic primary amine, and the aromatic systems.

While direct experimental data is sparse, we can infer likely properties from closely related structures and computational models. For instance, data for [3-fluoro-4-(pyridin-3-yloxy)phenyl]methanamine is available and provides a useful, albeit imperfect, surrogate for initial assessment[1]. The presence of a fluorine atom in this analog would be expected to influence electron distribution, and consequently, properties like pKa and logP.

Table 1: Predicted Physicochemical Properties of (4-(Pyridin-3-yloxy)phenyl)methanamine and a Fluorinated Analog

| Property | Predicted Value for (4-(Pyridin-3-yloxy)phenyl)methanamine | Reported Value for [3-fluoro-4-(pyridin-3-yloxy)phenyl]methanamine[1] | Rationale for Predicted Differences |

| Molecular Formula | C₁₂H₁₂N₂O | C₁₂H₁₁FN₂O | Absence of fluorine atom. |

| Molecular Weight | 200.24 g/mol | 218.23 g/mol | Difference in atomic mass of H vs. F. |

| XlogP | ~1.5 - 2.0 | 1.3 | The electron-withdrawing nature of fluorine can slightly decrease lipophilicity. |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | 55.1 Ų | TPSA is primarily influenced by the N and O atoms and is not significantly altered by the fluoro-substitution in this position. |

| Hydrogen Bond Donors | 2 (amine) | 2 (amine) | The primary amine is the main hydrogen bond donor. |

| Hydrogen Bond Acceptors | 3 (pyridine N, ether O, amine N) | 3 (pyridine N, ether O, amine N) | The key acceptor sites remain the same. |

| pKa (most basic) | ~8.5 - 9.5 (aminomethyl) | Not Reported | The aminomethyl group is expected to be the most basic center. The pKa of benzylamine is around 9.3. |

| pKa (second basic) | ~4.5 - 5.5 (pyridine) | Not Reported | The pyridine nitrogen's basicity is influenced by the electron-donating ether linkage. The pKa of pyridine is 5.2. |

It is imperative to underscore that these are in-silico and comparative predictions. The subsequent sections will detail the experimental methodologies required to obtain definitive, high-quality data.

Essential Experimental Protocols for Physicochemical Characterization

The following protocols are designed to be self-validating and provide the robust data required for drug development decision-making.

Determination of Acid Dissociation Constants (pKa)

Rationale: The pKa values of a compound are critical as they dictate the extent of ionization at a given pH. This, in turn, profoundly influences solubility, permeability, and interaction with biological targets. For (4-(Pyridin-3-yloxy)phenyl)methanamine, we anticipate two key pKa values corresponding to the aminomethyl group and the pyridine nitrogen. Potentiometric titration is the gold-standard method for this determination.

Experimental Workflow: Potentiometric Titration

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Protocol:

-

Preparation of Solutions: Prepare standardized solutions of 0.1 M HCl and 0.1 M KOH. Prepare a 0.15 M KCl solution to maintain constant ionic strength.

-

Sample Preparation: Accurately weigh approximately 5 mg of (4-(Pyridin-3-yloxy)phenyl)methanamine and dissolve it in a known volume (e.g., 50 mL) of the 0.15 M KCl solution.

-

Acidification: Add a known excess of the standardized 0.1 M HCl to ensure that both basic centers are fully protonated.

-

Titration: Place the solution in a thermostatted vessel at 25°C and begin titration with the standardized 0.1 M KOH, adding small increments of the titrant.

-

Data Acquisition: Record the pH of the solution after each addition of KOH using a calibrated pH meter.

-

Data Analysis: Plot the pH values against the volume of KOH added. The resulting titration curve will show two inflection points, corresponding to the deprotonation of the aminomethyl group and the pyridine nitrogen. The pKa values can be determined from the midpoints of the buffer regions.

Determination of the Partition Coefficient (logP) and Distribution Coefficient (logD)

Rationale: The lipophilicity of a compound, described by its logP (for the neutral species) and logD (at a specific pH), is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The traditional shake-flask method, while simple in principle, can be labor-intensive. A higher-throughput HPLC-based method is often preferred in a drug discovery setting.

Experimental Workflow: HPLC-based logP Determination

Caption: Workflow for HPLC-based logP/logD determination.

Step-by-Step Protocol:

-

Calibration: Prepare a set of 5-7 calibration standards with known logP values that bracket the expected logP of the test compound.

-

HPLC System: Use a reverse-phase C18 column. The mobile phase should be a buffered aqueous solution (e.g., phosphate buffer at pH 7.4 for logD determination) and an organic modifier like acetonitrile or methanol.

-

Standard Analysis: Inject each standard onto the HPLC system and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Sample Analysis: Inject a solution of (4-(Pyridin-3-yloxy)phenyl)methanamine and record its retention time.

-

Calculation:

-

For each compound (standards and sample), calculate the capacity factor, k, using the formula: k = (t_R - t_0) / t_0.

-

Plot log(k) for the standards against their known logP values. This should yield a linear relationship.

-

Using the linear regression equation from the calibration curve, calculate the logP (or logD at the specific pH of the mobile phase) of (4-(Pyridin-3-yloxy)phenyl)methanamine from its measured log(k).

-

Determination of Aqueous Solubility

Rationale: Adequate aqueous solubility is a prerequisite for oral absorption and for the formulation of intravenous dosage forms. The equilibrium shake-flask method is the definitive technique for determining thermodynamic solubility.

Experimental Workflow: Equilibrium Shake-Flask Solubility

Sources

Methodological & Application

Analytical methods for (4-(Pyridin-3-yloxy)phenyl)methanamine quantification

Executive Summary

(4-(Pyridin-3-yloxy)phenyl)methanamine (CAS 19752-64-8) is a critical pharmacophore often utilized as an intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Sorafenib analogs). Its structure features a basic pyridine ring linked via an ether bridge to a phenyl ring containing a primary methanamine group.

Analytical Challenge: The molecule possesses two basic centers: the pyridine nitrogen (

Solution: This guide presents two optimized protocols:

-

Method A (QC/Purity): A High-pH RP-HPLC method utilizing hybrid particle technology to deprotonate the amine, ensuring sharp peak shapes and robust retention.

-

Method B (Trace/Bioanalysis): An LC-MS/MS method utilizing positive electrospray ionization (ESI+) for high-sensitivity quantification in complex matrices.

Chemical Context & Method Selection

Understanding the physicochemical properties of the analyte is the foundation of robust method development.

| Property | Value | Implication for Chromatography |

| Formula | MW = 200.24 g/mol | |

| Basicity ( | At pH < 9, the molecule is positively charged. | |

| LogP | ~1.2 (Neutral) | Moderate hydrophobicity; requires deprotonation for max retention. |

| UV Max | ~240 nm, ~260 nm | Detectable by standard UV/DAD. |

Method Selection Decision Tree

Figure 1: Decision matrix for selecting the appropriate quantification strategy based on sensitivity and matrix requirements.

Protocol A: High-pH RP-HPLC (Purity & Assay)

Theory: By adjusting the mobile phase pH to 10.0 (above the amine

Critical Warning: Standard silica-based columns will dissolve at pH 10. You must use a Hybrid Particle (e.g., Waters XBridge BEH) or Polymer-based column.

Experimental Conditions

| Parameter | Setting |

| Column | Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent Hybrid C18) |

| Mobile Phase A | 10 mM Ammonium Bicarbonate ( |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 0.6 mL/min |

| Column Temp | 40°C (Improves mass transfer for amines) |

| Injection Vol | 2 - 5 µL |

| Detection | UV at 245 nm (Reference 360 nm) |

Gradient Table

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.0 | 95 | 5 | Initial |

| 1.0 | 95 | 5 | Hold |

| 8.0 | 10 | 90 | Linear |

| 10.0 | 10 | 90 | Wash |

| 10.1 | 95 | 5 | Re-equilibrate |

| 14.0 | 95 | 5 | End |

System Suitability Criteria (Acceptance):

-

Tailing Factor (

): < 1.3 (Target: 1.0–1.1) -

Retention Time RSD (n=6): < 1.0%

-

Resolution (

) from nearest impurity: > 2.0

Protocol B: LC-MS/MS (Trace Quantification)

Theory: For biological matrices or genotoxic impurity screening, UV sensitivity is insufficient. We utilize the high proton affinity of the primary amine for ESI+ detection. While low pH causes tailing on standard columns, we utilize a Charged Surface Hybrid (CSH) column which has a low-level positive surface charge to repel the protonated amine, preventing tailing even under acidic conditions.

Experimental Conditions

| Parameter | Setting |

| System | UHPLC coupled to Triple Quadrupole MS (QqQ) |

| Column | Waters ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water (Milli-Q) |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization | ESI Positive (+) |

| Capillary Voltage | 3.0 kV |

| Source Temp | 150°C |

| Desolvation Temp | 400°C |

MS/MS Transitions (MRM)

| Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) | Identity |

| 201.1 | 184.1 | 25 | 15 | Quantifier (Loss of |

| 201.1 | 94.0 | 25 | 30 | Qualifier (Phenol fragment) |

| 201.1 | 78.0 | 25 | 45 | Qualifier (Pyridine fragment) |

Note: The loss of ammonia (-17 Da) is the characteristic fragmentation pathway for primary amines in ESI+.

LC-MS Workflow Diagram

Figure 2: MRM Workflow for specific detection of the target amine.

Method Validation (ICH Q2 Guidelines)

To ensure the trustworthiness of these protocols, the following validation parameters must be established in your laboratory.

Linearity & Range

-

Protocol: Prepare 6 concentration levels.

-

UV Range: 10 µg/mL to 500 µg/mL.

-

MS Range: 1 ng/mL to 1000 ng/mL.

-

-

Acceptance:

.

Accuracy (Recovery)

-

Protocol: Spike blank matrix at 80%, 100%, and 120% of target concentration.

-

Acceptance: 98.0% – 102.0% recovery for Assay; 85% – 115% for Trace.

Specificity (For Impurities)

-

Protocol: Inject the analyte in the presence of its likely synthetic precursors (e.g., 4-aminophenol, 3-chloropyridine).

-

Check: Ensure resolution (

) > 1.5 between the methanamine peak and precursors. The High-pH method (Method A) typically elutes the amine after acidic/phenolic precursors due to the suppression of amine ionization.

Troubleshooting & Tips

-

Peak Tailing:

-

Cause: Secondary silanol interactions.

-

Fix: If using Method A, ensure pH is truly

10.0. If pH drops to 8.0, tailing will return. If using Method B, switch to a CSH or "Polar Embedded" column.

-

-

Carryover:

-

Cause: The basic amine sticking to injector seals.

-

Fix: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid. The acid helps solubilize and remove the basic amine from the needle.

-

-

Stability:

-

Primary amines can react with atmospheric

(carbamate formation) or oxidize. Store standards in amber vials at 4°C.

-

References

-

McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A.

-

Waters Corporation. (2020). XBridge BEH Column Technology: High pH Stability for Basic Compounds.

-

ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

-

Phenomenex. (2018). High pH Method Development for Basic Compounds using Kinetex EVO.

Application Note: A Robust Two-Step Synthesis of (4-(Pyridin-3-yloxy)phenyl)methanamine Derivatives

Introduction

The (4-(pyridin-3-yloxy)phenyl)methanamine scaffold is a key pharmacophore found in a variety of biologically active molecules, demonstrating its significance in medicinal chemistry and drug development. This structural motif is present in compounds targeting a range of therapeutic areas, including but not limited to oncology, neuroscience, and infectious diseases. The diaryl ether linkage provides a unique conformational flexibility, while the benzylic amine group serves as a crucial site for further functionalization, allowing for the exploration of structure-activity relationships (SAR). This application note provides a detailed, field-proven experimental protocol for the synthesis of (4-(pyridin-3-yloxy)phenyl)methanamine and its derivatives, designed for researchers and scientists in the field of drug development.

Synthetic Strategy: A Two-Pronged Approach

The synthesis of the target compound is efficiently achieved through a two-step sequence. The first step involves the formation of the diaryl ether linkage to yield the key intermediate, 4-(pyridin-3-yloxy)benzonitrile. This is followed by the reduction of the nitrile functionality to the corresponding primary amine. Two well-established and reliable methods for the crucial C-O bond formation are presented: the classical Ullmann condensation and the modern Buchwald-Hartwig amination.

Figure 1: General synthetic workflow for (4-(Pyridin-3-yloxy)phenyl)methanamine.

Part 1: Synthesis of 4-(Pyridin-3-yloxy)benzonitrile

This intermediate is pivotal for the subsequent reduction to the target amine. We present two reliable methods for its synthesis.

Method A: Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed reaction for the formation of diaryl ethers.[1][2] It is a cost-effective and robust method, particularly suitable for large-scale synthesis.

Experimental Protocol:

-

To a stirred solution of 3-hydroxypyridine (1.0 eq) and 4-halobenzonitrile (e.g., 4-fluorobenzonitrile or 4-chlorobenzonitrile) (1.2 eq) in anhydrous dimethylformamide (DMF) (5-10 mL per mmol of 3-hydroxypyridine), add potassium carbonate (K₂CO₃) (2.0 eq) and copper(I) iodide (CuI) (0.1 eq).

-

Heat the reaction mixture to 120-140 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature and pour it into a stirred mixture of water and ethyl acetate.

-

Filter the mixture through a pad of celite to remove insoluble copper salts.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 4-(pyridin-3-yloxy)benzonitrile.

Method B: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that offers a milder and often more efficient alternative to the Ullmann condensation, with a broader substrate scope.[3][4]

Experimental Protocol:

-

In a dry Schlenk flask under an inert atmosphere, combine 3-hydroxypyridine (1.2 eq), 4-halobenzonitrile (e.g., 4-bromobenzonitrile) (1.0 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 eq), and a suitable phosphine ligand (e.g., Xantphos or BINAP) (0.04-0.10 eq).

-

Add a base such as cesium carbonate (Cs₂CO₃) (1.5-2.0 eq) and an anhydrous solvent like toluene or dioxane.

-

Heat the reaction mixture to 80-110 °C.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

-

After completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a short plug of silica gel, washing with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography as described in Method A.

Part 2: Synthesis of (4-(Pyridin-3-yloxy)phenyl)methanamine

The final step is the reduction of the nitrile intermediate to the primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent for this transformation.

Figure 2: Simplified mechanism of nitrile reduction using LiAlH₄.

Experimental Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 4-(pyridin-3-yloxy)benzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

-

Stir the resulting granular precipitate vigorously for 30 minutes.

-

Filter the solid and wash it thoroughly with THF or ethyl acetate.

-

Combine the filtrate and washings, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield (4-(pyridin-3-yloxy)phenyl)methanamine, which can be further purified by column chromatography or crystallization if necessary.

Data Presentation

| Step | Reactants | Method | Key Reagents | Solvent | Temp. (°C) | Typical Yield (%) |

| 1 | 3-Hydroxypyridine, 4-Halobenzonitrile | Ullmann | CuI, K₂CO₃ | DMF | 120-140 | 60-80 |

| 1 | 3-Hydroxypyridine, 4-Halobenzonitrile | Buchwald-Hartwig | Pd(OAc)₂, Ligand, Cs₂CO₃ | Toluene/Dioxane | 80-110 | 70-90 |

| 2 | 4-(Pyridin-3-yloxy)benzonitrile | Reduction | LiAlH₄ | THF | Reflux | 75-95 |

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

-

¹H NMR: The proton NMR spectrum of 4-(pyridin-3-yloxy)benzonitrile should show characteristic signals for the aromatic protons on both the pyridine and phenyl rings. Upon reduction to (4-(pyridin-3-yloxy)phenyl)methanamine, the appearance of a singlet for the benzylic CH₂ protons and a broad singlet for the NH₂ protons will be observed.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, with the disappearance of the nitrile carbon signal (around 119 ppm) and the appearance of a signal for the benzylic carbon (around 45 ppm) upon reduction.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated mass of the product, confirming its identity.

-

Infrared (IR) Spectroscopy: For the nitrile intermediate, a characteristic C≡N stretching vibration will be observed around 2220-2240 cm⁻¹. This peak will be absent in the IR spectrum of the final amine product.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely cited synthetic methodologies. The progress of each reaction step should be carefully monitored by TLC or LC-MS to ensure complete conversion of the starting materials. The final product's identity and purity must be rigorously confirmed by a combination of NMR, MS, and IR spectroscopy. Consistent and reproducible results are expected when following these protocols with appropriate attention to anhydrous and inert atmosphere techniques, where specified.

References

- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Topics in Organometallic Chemistry (Vol. 24). Springer.

- Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.

- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). Wiley.

- Ullmann, F., & Sponagel, P. (1905). Ueber die Darstellung von Diaryläthern. Berichte der deutschen chemischen Gesellschaft, 38(2), 2211-2212.

- Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.

Sources

Application Note & Protocol: High-Throughput Screening with (4-(Pyridin-3-yloxy)phenyl)methanamine Libraries for Accelerated Drug Discovery

Introduction: The Promise of the (4-(Pyridin-3-yloxy)phenyl)methanamine Scaffold in Modern Drug Discovery

The relentless pursuit of novel therapeutics necessitates the exploration of diverse chemical spaces. Privileged scaffolds, molecular frameworks that can interact with multiple biological targets, are invaluable starting points in drug discovery. The (4-(Pyridin-3-yloxy)phenyl)methanamine core represents one such scaffold, offering a unique combination of structural rigidity and synthetic tractability. The pyridine ring provides a hydrogen bond acceptor, potentially enhancing binding affinity to target proteins, while the phenyl ring allows for diverse substitutions to modulate potency, selectivity, and pharmacokinetic properties.[1] Published research has highlighted the potential of related structures, such as [4-(Phenoxy)pyridin-3-yl]methylamines, as selective noradrenaline reuptake inhibitors, demonstrating the therapeutic relevance of this chemical class.[2]

This application note provides a comprehensive guide for leveraging diversity-oriented libraries based on the (4-(Pyridin-3-yloxy)phenyl)methanamine scaffold in high-throughput screening (HTS) campaigns. HTS is a cornerstone of modern drug discovery, enabling the rapid and automated testing of vast numbers of compounds to identify "hits" that modulate a specific biological target.[3][4][5] By combining the chemical potential of the (4-(Pyridin-3-yloxy)phenyl)methanamine scaffold with the power of HTS, researchers can significantly accelerate the identification of novel lead compounds for a wide range of therapeutic targets.[6][7]

Library Design and Specifications: A Gateway to Chemical Diversity

A well-designed compound library is the foundation of any successful HTS campaign. A library based on the (4-(Pyridin-3-yloxy)phenyl)methanamine scaffold should be constructed to maximize chemical diversity while maintaining favorable physicochemical properties for drug-likeness. The design principles for such a library would involve strategic variations at key positions of the core scaffold.

Rationale for Substituent Choices:

-

R1 (Pyridine Ring): Substitutions on the pyridine ring can influence the molecule's basicity and its ability to form key interactions with the target protein.

-

R2 (Phenyl Ring): Modifications on the phenyl ring can modulate hydrophobic interactions and introduce functional groups for additional binding or to fine-tune pharmacokinetic properties.

-

R3 (Methanamine): Variations at the amine can introduce chirality and alter the compound's polarity and hydrogen bonding capacity.

A representative library of (4-(Pyridin-3-yloxy)phenyl)methanamine analogs would be synthesized using robust and scalable chemical methods, such as parallel synthesis techniques.[8][9]

Table 1: Representative (4-(Pyridin-3-yloxy)phenyl)methanamine Library Specifications

| Parameter | Specification | Rationale |

| Number of Compounds | 10,000 - 50,000 | Provides sufficient chemical space coverage for initial screening. |

| Core Scaffold | (4-(Pyridin-3-yloxy)phenyl)methanamine | A privileged scaffold with demonstrated biological relevance.[2] |

| Purity | >90% | Minimizes false positives due to impurities. |

| Concentration | 10 mM in DMSO | Standard concentration for HTS compound libraries. |

| Storage | -20°C in 384-well plates | Ensures compound stability and compatibility with automated systems.[10] |

High-Throughput Screening Workflow: From Library to Validated Hits

The HTS process is a multi-step workflow designed to efficiently identify and validate active compounds from a large library.[3][4] This process can be broadly divided into assay development, primary screening, and hit validation.

Caption: A generalized workflow for a high-throughput screening campaign.

Protocol 1: Biochemical Assay Development and Primary Screening

This protocol describes a generic fluorescence-based biochemical assay to screen for inhibitors of a hypothetical kinase, a common drug target.

1.1. Assay Principle:

The assay measures the activity of Kinase-X, which phosphorylates a peptide substrate. A fluorescently labeled antibody that specifically binds to the phosphorylated substrate is used for detection. Inhibition of Kinase-X results in a decreased fluorescence signal.

1.2. Materials and Reagents:

-

Kinase-X enzyme

-

Peptide substrate

-

ATP

-

Fluorescently labeled anti-phospho-substrate antibody

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

(4-(Pyridin-3-yloxy)phenyl)methanamine library (10 mM in DMSO)

-

Positive control (known Kinase-X inhibitor, e.g., Staurosporine)

-

Negative control (DMSO)

-

384-well, low-volume, black microplates

1.3. Assay Development and Validation:

-

Enzyme and Substrate Titration: Determine the optimal concentrations of Kinase-X and the peptide substrate to achieve a robust signal-to-background ratio.

-

ATP Titration: Determine the Km of ATP for Kinase-X to select an appropriate ATP concentration for the screen (typically at or near the Km).

-

Z'-factor Determination: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[4][11] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

-

Prepare wells with positive controls (maximum inhibition) and negative controls (no inhibition).

-

Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

-

Table 2: Example Assay Validation Parameters

| Parameter | Value | Acceptance Criteria |

| Z'-factor | 0.75 | > 0.5 |

| Signal-to-Background | > 10 | > 5 |

| DMSO Tolerance | < 1% | Minimal effect on assay signal |

1.4. Primary HTS Protocol:

-

Using an automated liquid handler, dispense 50 nL of each compound from the (4-(Pyridin-3-yloxy)phenyl)methanamine library into the wells of a 384-well plate.

-

Add 5 µL of Kinase-X enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and detect the signal by adding 10 µL of the fluorescently labeled antibody solution.

-

Incubate for 30 minutes at room temperature.

-

Read the fluorescence intensity on a compatible plate reader.

1.5. Data Analysis and Hit Selection:

-

Normalize the data using the positive and negative controls on each plate.

-

Calculate the percent inhibition for each compound.

-

Identify initial "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50% inhibition or a Z-score > 3).[12]

Protocol 2: Cell-Based Assay Development and Primary Screening

This protocol outlines a cell-based reporter gene assay to screen for modulators of a hypothetical signaling pathway.[13][14]

2.1. Assay Principle:

A stable cell line is engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to the signaling pathway of interest. Activation or inhibition of the pathway leads to a corresponding change in luciferase expression, which is measured as a luminescent signal.

Caption: A representative signaling pathway for a cell-based reporter assay.

2.2. Materials and Reagents:

-

Reporter cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

(4-(Pyridin-3-yloxy)phenyl)methanamine library (10 mM in DMSO)

-

Pathway agonist or antagonist (positive control)

-

DMSO (negative control)

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

384-well, white, clear-bottom cell culture plates

2.3. Assay Development and Validation:

-

Cell Seeding Density: Determine the optimal number of cells per well to ensure a healthy monolayer and a linear assay response.[15]

-

Agonist/Antagonist Concentration-Response: Determine the EC50 or IC50 of the control compound to establish appropriate concentrations for the screen.

-

Z'-factor Determination: As described in Protocol 1.3, establish the robustness of the cell-based assay.

2.4. Primary HTS Protocol:

-

Seed the reporter cells into 384-well plates at the predetermined optimal density and incubate overnight.

-

Using an automated liquid handler, add 50 nL of each library compound to the cell plates.

-

Incubate for the desired time to allow for compound action on the signaling pathway (e.g., 6-24 hours).

-

Equilibrate the plates to room temperature.

-

Add the luciferase assay reagent to each well.

-

Measure the luminescence signal on a plate reader.

2.5. Data Analysis and Hit Selection:

-

Normalize the data to the plate controls.

-

Calculate the percent activation or inhibition for each compound.

-

Select initial hits based on a predefined activity threshold.

Hit Validation and Follow-up Studies: Ensuring Confidence in Your Discoveries

The primary HTS will identify a number of initial "hits." However, not all of these will be genuine modulators of the target. A rigorous hit validation process is crucial to eliminate false positives and prioritize the most promising compounds for further development.[16]

Caption: A typical hit validation cascade following primary HTS.

3.1. Hit Confirmation:

-

Re-test the initial hits using freshly prepared compound solutions to rule out errors from the library plates.

3.2. Dose-Response Analysis:

-

Test the confirmed hits over a range of concentrations to determine their potency (IC50 or EC50).

3.3. Orthogonal Assays:

-

Validate the hits in a secondary assay that measures the same biological endpoint but uses a different technology. This helps to eliminate artifacts from the primary assay format.

3.4. Counterscreens:

-

For target-based screens, perform counterscreens against related targets to assess selectivity. For cell-based screens, counterscreens can be used to identify compounds with general cytotoxicity.

3.5. Structure-Activity Relationship (SAR) by Analogs:

-

Test commercially available analogs of the validated hits to begin to understand the structure-activity relationship and identify key chemical features responsible for activity.

Table 3: Example Hit Validation Data Summary

| Hit ID | Primary Screen (% Inhibition) | Confirmed IC50 (µM) | Orthogonal Assay (IC50, µM) | Counterscreen (Selectivity Fold) |

| Compound A | 65 | 1.2 | 1.5 | >100 |

| Compound B | 72 | 0.8 | 0.9 | >100 |

| Compound C | 58 | 5.6 | 6.1 | 10 |

Conclusion: A Powerful Approach for Modern Drug Discovery

The combination of a well-designed (4-(Pyridin-3-yloxy)phenyl)methanamine library with a robust high-throughput screening campaign provides a powerful and efficient strategy for the discovery of novel therapeutic agents. The protocols and workflows outlined in this application note offer a comprehensive framework for researchers to successfully execute such a campaign, from initial assay development to the validation of promising hit compounds. By leveraging this approach, drug discovery professionals can accelerate their research and increase the probability of identifying the next generation of innovative medicines.

References

-

BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]

-

BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

-

Sartorius. The Basics of High-Throughput Screening (HTS), through Flow Cytometry. Retrieved from [Link]

-

Marloes Peeters. (2024, March 24). High throughput screening techniques in the pharmaceutical industry [Video]. YouTube. Retrieved from [Link]

-

Technology Networks. (2023, November 14). Extracting Meaningful Data With High-Throughput Drug Discovery Approaches. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Design Considerations for High Throughput Screening and In Vitro Diagnostic Assays. Retrieved from [Link]

-

BPS Bioscience. Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]

-

Malvern Panalytical. High-Throughput Screening (HTS). Retrieved from [Link]

-

Society of Toxicology. (2020, December 29). Basic Concepts in Imaging-based High-Throughput Screening and High-Throughput Profiling Assay Dev [Video]. YouTube. Retrieved from [Link]

-

PubMed. (2008, March 15). [4-(Phenoxy)pyridin-3-yl]methylamines: a new class of selective noradrenaline reuptake inhibitors. Retrieved from [Link]

-

Wikipedia. High-throughput screening. Retrieved from [Link]

-

PubMed. (2020, August 12). High-Throughput Screening: today's biochemical and cell-based approaches. Retrieved from [Link]

-

PubMed Central. The discovery of novel antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines. Retrieved from [Link]

-

NCBI Bookshelf. (2012, May 1). HTS Assay Validation. Retrieved from [Link]

-

BioTechnologia. Cell-based assays in high-throughput mode (HTS). Retrieved from [Link]

-

Drug Discovery World. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]

-

PubMed. (2024, November 21). Design and synthesis of pyridazin-4-one derivatives as necroptosis inhibitors. Retrieved from [Link]

-

Medium. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]

-

PubMed Central. Cell-Based Screening Using High-Throughput Flow Cytometry. Retrieved from [Link]

-

RSC Publishing. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Retrieved from [Link]

-

Wiley Online Library. Design and synthesis of fused pyridine building blocks for automated library generation. Retrieved from [Link]

-

PubMed. (2021, January 19). Design and Synthesis of Fused Pyridine Building Blocks for Automated Library Generation. Retrieved from [Link]

-

PubMed. (2023, January 16). Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia. Retrieved from [Link]

-

Nuvisan. HTS libraries. Retrieved from [Link]

-

University of Helsinki. High throughput chemical screening. Retrieved from [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. [4-(Phenoxy)pyridin-3-yl]methylamines: a new class of selective noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bmglabtech.com [bmglabtech.com]

- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 6. technologynetworks.com [technologynetworks.com]

- 7. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. Design and Synthesis of Fused Pyridine Building Blocks for Automated Library Generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nuvisan.com [nuvisan.com]

- 11. High throughput chemical screening | Drug Discovery, Chemical Biology and Screening | University of Helsinki [helsinki.fi]

- 12. High-throughput screening - Wikipedia [en.wikipedia.org]

- 13. atcc.org [atcc.org]

- 14. biotechnologia-journal.org [biotechnologia-journal.org]

- 15. marinbio.com [marinbio.com]

- 16. drugtargetreview.com [drugtargetreview.com]

Application Notes and Protocols for the In Vitro Evaluation of (4-(Pyridin-3-yloxy)phenyl)methanamine Derivatives

Authored by: Senior Application Scientist, Gemini AI

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The (4-(Pyridin-3-yloxy)phenyl)methanamine scaffold represents a "privileged structure" in medicinal chemistry. Its unique combination of a flexible methanamine linker, a central phenyl ring, and a pyridine moiety allows for diverse chemical modifications and three-dimensional orientations. This versatility enables derivatives to interact with a wide range of biological targets, including protein kinases and G-protein coupled receptors (GPCRs), which are pivotal in numerous disease pathologies.[1][2] Consequently, this chemical class is of significant interest for the development of novel therapeutics, particularly in oncology and neuropharmacology.[3][4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of novel (4-(Pyridin-3-yloxy)phenyl)methanamine derivatives. The protocols detailed herein are designed to be robust and self-validating, offering a clear rationale for each experimental step. This guide is structured to facilitate a logical progression from broad-based cytotoxicity screening to specific target engagement and functional modulation assays.

Part 1: Foundational Analysis - Cytotoxicity and Cell Viability Profiling

A critical initial step in the evaluation of any novel compound library is to assess its general effect on cell viability. This foundational data provides a therapeutic window and informs the concentrations for subsequent, more specific assays. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]

Scientific Principle of the MTT Assay

The assay is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[6] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes present in the mitochondria of metabolically active, viable cells.[6] The resulting insoluble formazan crystals are then solubilized, and the absorbance of the colored solution is quantified using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.[6]

Caption: Principle of the MTT Cell Viability Assay.

Protocol: MTT Assay for Cytotoxicity Screening

Objective: To determine the half-maximal inhibitory concentration (IC50) of the (4-(Pyridin-3-yloxy)phenyl)methanamine derivatives in a relevant cancer cell line.

Materials:

-

(4-(Pyridin-3-yloxy)phenyl)methanamine derivatives

-

Human cancer cell line (e.g., MV4-11 for FLT3 inhibitors, SU-DHL-6 for PI3Kδ inhibitors)[3][4]

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

MTT solution (5 mg/mL in sterile PBS)[6]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[7]

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell adherence and recovery.

-

Compound Preparation: Prepare a 2X stock concentration series of the test compounds in complete medium. A typical starting concentration for screening is 100 µM, with serial dilutions down to the nanomolar range.

-

Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[8]

-

Solubilization: Add 100 µL of the solubilization solution to each well.[8] Wrap the plate in foil and place it on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.[6]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Part 2: Target-Specific Evaluation - In Vitro Kinase Inhibition

Many (4-(Pyridin-3-yloxy)phenyl)methanamine derivatives have been identified as potent kinase inhibitors.[3][4] Therefore, a direct assessment of their inhibitory activity against specific kinases is a crucial step. In vitro kinase assays are essential for determining the potency (IC50) and selectivity of these compounds.

Scientific Rationale for Kinase Inhibition Assays

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signaling.[9] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[10] Kinase inhibition assays measure the ability of a compound to block this phosphotransferase activity. A common method is to quantify the amount of ADP produced, as it is directly proportional to kinase activity.

Caption: General workflow for in vitro kinase inhibitor screening.

Protocol: Universal ADP-Glo™ Kinase Assay

Objective: To determine the IC50 of derivatives against a specific kinase (e.g., PI3Kδ, FLT3).

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced in a kinase reaction. After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert the newly formed ADP into ATP, which is subsequently used by a luciferase to generate a luminescent signal that is proportional to the ADP concentration.

Materials:

-

(4-(Pyridin-3-yloxy)phenyl)methanamine derivatives

-

Recombinant kinase (e.g., PI3Kδ, FLT3)

-

Kinase-specific substrate and cofactors

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compounds in the appropriate buffer and dispense them into the wells of the assay plate.

-

Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the reaction. It is crucial to use an ATP concentration close to the Km value for the specific kinase to obtain accurate and comparable IC50 values.[10][11]

-

Incubation: Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.[10]

-

ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

| Derivative Example (Hypothetical) | Target Kinase | Biochemical IC50 (nM) | Cell-based IC50 (µM) | Reference |

| Compound A5 | PI3Kδ | 1.3 | 0.16 (SU-DHL-6 cells) | [3] |

| Compound A8 | PI3Kδ | 0.7 | 0.12 (SU-DHL-6 cells) | [3] |

| Compound C14 | FLT3 | 256 | 0.325 (MV4-11 cells) | [4] |

Part 3: Functional Assessment - GPCR Modulation

The pyridine-phenyl ether motif is also present in compounds targeting GPCRs.[5] Therefore, it is prudent to evaluate promising derivatives for their ability to modulate GPCR signaling. A common method is to measure the downstream accumulation of the second messenger, cyclic AMP (cAMP).[12]

Scientific Rationale for cAMP Assays

GPCRs are a large family of transmembrane receptors that, upon ligand binding, activate intracellular G proteins. These G proteins, in turn, modulate the activity of effector enzymes like adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[13] Measuring changes in intracellular cAMP levels is a robust way to assess the agonist or antagonist activity of a compound at a specific GPCR.[12][14]

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

Objective: To determine if the derivatives act as agonists or antagonists at a specific Gs- or Gi-coupled GPCR.

Principle: The HTRF cAMP assay is a competitive immunoassay.[14] It uses a cAMP-specific antibody labeled with a donor fluorophore (e.g., Europium cryptate) and cAMP conjugated to an acceptor fluorophore (e.g., d2). In the absence of cellular cAMP, the antibody binds to the d2-labeled cAMP, bringing the donor and acceptor into close proximity and generating a high FRET signal. When cellular cAMP is present, it competes with the d2-labeled cAMP for antibody binding, leading to a decrease in the FRET signal.[14]

Materials:

-

(4-(Pyridin-3-yloxy)phenyl)methanamine derivatives

-

HEK293 cells stably expressing the GPCR of interest

-

HTRF cAMP Assay Kit (e.g., from Cisbio)

-

Known agonist and antagonist for the target GPCR

-

Low-volume, white 384-well plates

-

HTRF-compatible plate reader

Procedure:

-

Cell Preparation: Culture and harvest the cells expressing the target GPCR. Resuspend the cells in stimulation buffer.

-

Compound Addition: Dispense the test compounds (for agonist mode) or the test compounds plus a known agonist (for antagonist mode) into the assay plate.

-